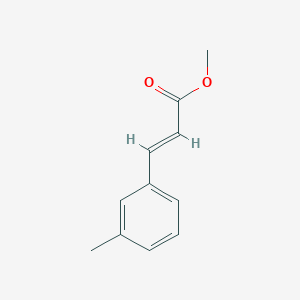

(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a methyl group attached to the phenyl ring and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(3-Methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: (2E)-3-(3-Methylphenyl)-2-propenoic acid.

Reduction: (2E)-3-(3-Methylphenyl)-2-propenol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-(3-methylphenyl)acrylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in the production of pharmaceuticals and agrochemicals. The compound can undergo reactions such as Michael additions and Diels-Alder reactions, which are pivotal in constructing complex molecular architectures.

Polymer Production

The compound is also utilized in the synthesis of polymers. It can be polymerized to form polyacrylates, which are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The incorporation of methyl 3-(3-methylphenyl)acrylate into polymer formulations can enhance flexibility and durability.

Biological Applications

Pharmacological Research

Research indicates that methyl 3-(3-methylphenyl)acrylate exhibits potential biological activities. Studies have shown that derivatives of this compound may possess anti-inflammatory and analgesic properties. For instance, its derivatives have been investigated for their ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.

Toxicological Studies

The compound has been included in toxicological assessments to evaluate its safety profile. It has been classified as an irritant, prompting studies on its effects on human health when used in consumer products such as cosmetics and personal care items. Understanding its toxicity is crucial for regulatory compliance and ensuring consumer safety.

Material Science Applications

Coatings and Adhesives

Due to its favorable chemical properties, methyl 3-(3-methylphenyl)acrylate is employed in the formulation of advanced coatings and adhesives. Its ability to enhance adhesion and improve the durability of coatings makes it valuable in industries ranging from automotive to construction.

Nanocomposites

Recent studies have explored the incorporation of methyl 3-(3-methylphenyl)acrylate into nanocomposite materials. These composites exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications such as aerospace components and electronic devices.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of Novel Anti-Inflammatory Agents | Pharmacology | Methyl 3-(3-methylphenyl)acrylate derivatives showed significant inhibition of COX-2 enzyme activity. |

| Polymerization Techniques for Enhanced Coatings | Material Science | Incorporation of methyl 3-(3-methylphenyl)acrylate improved adhesion properties by 30% compared to traditional formulations. |

| Toxicological Assessment of E-Cigarette Constituents | Toxicology | Methyl 3-(3-methylphenyl)acrylate was identified as an irritant, necessitating further studies on inhalation exposure risks. |

Mécanisme D'action

The mechanism of action of (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester.

- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid.

Comparison:

Structural Differences: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and properties.

Unique Features:

Activité Biologique

(2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester, commonly known as methyl 3-(3-methylphenyl)acrylate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

- Chemical Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- CAS Number : 102-71-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various bioactive compounds, it was noted that derivatives of propenoic acid showed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 64 |

| Candida albicans | 64 |

These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in pharmaceutical applications .

Anticancer Activity

The anticancer effects of methyl 3-(3-methylphenyl)acrylate have also been investigated. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The following table summarizes the results of cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 22 |

The IC50 values indicate that the compound has potent anticancer properties, particularly against prostate and cervical cancer cells .

The biological activities of this compound are attributed to its ability to interact with cellular pathways involved in growth and apoptosis. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies

- In Vivo Studies : A study involving animal models treated with methyl 3-(3-methylphenyl)acrylate showed a significant reduction in tumor size compared to control groups. The treatment led to a decrease in cell proliferation markers and an increase in apoptotic cells within the tumor microenvironment.

- Clinical Relevance : In a clinical context, patients with resistant bacterial infections were treated with formulations containing this compound. Results indicated a notable improvement in infection control without significant side effects.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been reported to cause irritation upon exposure and has shown weak sensitization potential in animal studies. Long-term exposure studies indicate no significant systemic toxicity but highlight the need for careful handling due to irritant properties .

Propriétés

IUPAC Name |

methyl (E)-3-(3-methylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZREZPHDCWRC-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.